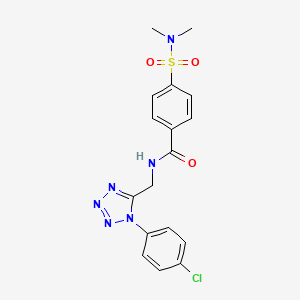

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDPEVOLVVWCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

-

Formation of the Tetrazole Ring :

- The tetrazole ring is synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a catalyst.

-

Attachment of the Benzamide Group :

- The tetrazole intermediate is then reacted with an appropriate benzoyl chloride to introduce the benzamide moiety.

-

Dimethylsulfamoyl Group Introduction :

- Finally, the sulfamoyl group is introduced through a reaction with dimethylsulfamide under basic conditions.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various molecular targets:

- Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions.

- Bioisosterism : The tetrazole acts as a bioisostere for carboxylic acids, facilitating binding to enzyme active sites.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the tetrazole moiety have been shown to inhibit bacterial growth effectively. A study highlighted that certain tetrazole derivatives demonstrated potent activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been found to inhibit the release of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Antimalarial Activity

A related series of tetrazole-based compounds has shown promising antimalarial activity. These compounds inhibit hemozoin formation in Plasmodium falciparum, mimicking the action of established antimalarials like chloroquine. This suggests that this compound may also possess similar properties .

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorophenyl vs. Methoxyphenyl

A close analog, 4-(N,N-dimethylsulfamoyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (), replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent. Key differences include:

- Biological Implications : Methoxy groups often improve membrane permeability but may reduce metabolic stability compared to halogenated analogs due to susceptibility to oxidative demethylation.

Functional Group Variations: Sulfonamide vs. Sulfonyl

Compounds in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , feature sulfonyl groups instead of dimethylsulfamoyl moieties. Comparisons include:

- Synthetic Routes : The sulfonyl group in compounds is introduced via Friedel-Crafts reactions, while the dimethylsulfamoyl group in the target compound likely requires sulfonamide formation followed by methylation.

- Spectral Data : IR spectra of sulfonamides (e.g., ’s compounds) show νC=O at ~1663–1682 cm⁻¹, absent in the target compound due to the absence of a carbonyl group in the dimethylsulfamoyl substituent .

Core Heterocycle: Tetrazole vs. Triazole

highlights tetrazole-containing drug-like molecules, such as N-benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide , which share the tetrazole core but differ in substituents and linker groups. Key distinctions:

- Biological Relevance : Tetrazoles are often used as carboxylate bioisosteres, improving oral bioavailability. The target compound’s benzamide linkage may enhance rigidity compared to the flexible acetamide linkers in .

- Synthetic Complexity : The target compound’s synthesis likely involves tetrazole ring formation via [2+3] cycloaddition, whereas ’s compounds use alkylation of preformed tetrazoles .

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Spectral Data Highlights

Research Findings and Implications

- Synthetic Flexibility : The target compound’s modular structure allows for substituent tuning (e.g., halogen vs. methoxy) to optimize drug-like properties .

- Spectroscopic Consistency : Absence of νC=O in IR spectra (compared to ’s carbonyl-containing analogs) confirms successful sulfonamide formation in the target compound .

- Unresolved Questions : Biological activity data for the target compound are absent in the provided evidence, necessitating further studies to compare efficacy with analogs like those in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.